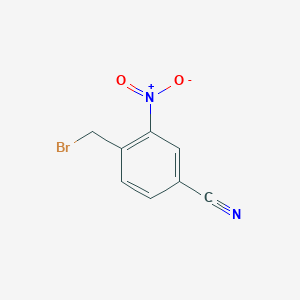

4-(溴甲基)-3-硝基苯甲腈

描述

4-(Bromomethyl)-3-nitrobenzonitrile is a nitroaromatic compound that has been studied for its potential as an antitumoral agent. The compound's stability and selectivity have been investigated through forced degradation studies, highlighting its sensitivity to acid and alkaline conditions .

Synthesis Analysis

The synthesis of related nitroaromatic compounds involves reactions with various agents. For instance, nitrodibromoacetonitrile (NDBA) has been used to react with alkenes, aromatic compounds, amines, and sulphides to form products derived from bromine or nitrocyanocarbene . Although 4-(Bromomethyl)-3-nitrobenzonitrile itself is not directly synthesized in the provided studies, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure and electronic properties of compounds similar to 4-(Bromomethyl)-3-nitrobenzonitrile have been investigated using Density Functional Theory (DFT). For example, 4-Bromo-3-methylbenzonitrile has been studied for its electronic structure and vibrational properties, which were determined through both experimental and theoretical methods, including FTIR and FT-Raman spectroscopy . These techniques could be applied to 4-(Bromomethyl)-3-nitrobenzonitrile to gain insights into its molecular structure.

Chemical Reactions Analysis

The reactivity and regiochemistry of reactions involving nitrobenzonitrile oxide, a compound structurally related to 4-(Bromomethyl)-3-nitrobenzonitrile, have been explored. The reaction with various dipolarophiles, such as acrylonitrile and allyl bromide, has been studied using activation energy calculations and DFT-based reactivity indexes . These findings provide a foundation for understanding the chemical behavior of 4-(Bromomethyl)-3-nitrobenzonitrile in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Bromomethyl)-3-nitrobenzonitrile can be inferred from studies on similar compounds. For instance, the stability-indicating HPLC-UV method developed for 4-bromomethyl-3-nitrobenzoic acid provides insights into the compound's stability under various conditions, including hydrolysis and oxidation . Additionally, the spectroscopic investigations of 4-Bromo-3-methylbenzonitrile offer valuable information on the vibrational frequencies and molecular electrostatic potential, which are relevant to understanding the physical properties of 4-(Bromomethyl)-3-nitrobenzonitrile .

科学研究应用

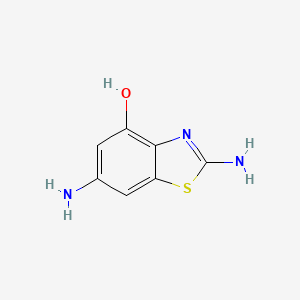

配体合成

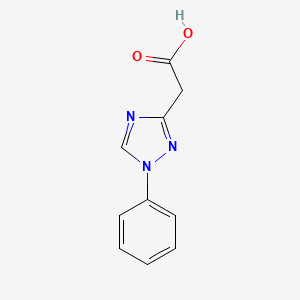

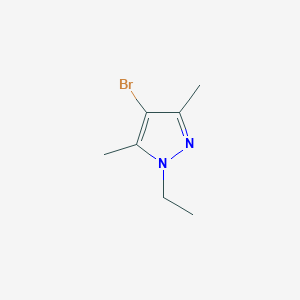

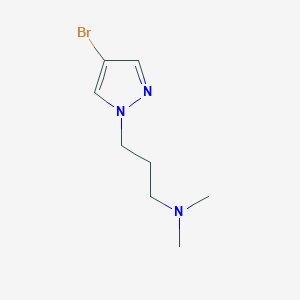

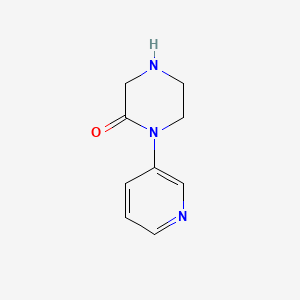

“4-(溴甲基)-3-硝基苯甲腈”用于合成含螯合吡唑基-吡啶基团和悬垂芳香族腈的配体 . 这些配体在配位化学和催化中至关重要。

4-[(2H-四唑-2-基)甲基]苯甲腈的制备

该化合物也用于在氢氧化钾存在下与2H-四唑反应制备4-[(2H-四唑-2-基)甲基]苯甲腈 . 这种反应在有机合成领域具有重要意义。

烯烃的电化学溴化功能化

在烯烃电化学溴化功能化领域,“4-(溴甲基)-3-硝基苯甲腈”可用作溴化剂 . 该过程对于二溴化物、溴代醇、溴代醇醚和环化产物的合成至关重要 .

可持续的溴化方法

该化合物也与安全可持续的溴化方法的开发有关 . 这些方法旨在减少废物并避免使用危险试剂 .

溴代醇的合成

“4-(溴甲基)-3-硝基苯甲腈”可用于溴代醇的合成 . 溴代醇是化学中非常有用的构建块 .

电化学策略

作用机制

Target of Action

4-(Bromomethyl)-3-nitrobenzonitrile is a chemical compound that is often used in laboratory settings for the synthesis of various substances . It’s important to note that the compound’s bromomethyl group could potentially undergo nucleophilic substitution reactions, suggesting that it might interact with biological macromolecules containing nucleophilic functional groups.

Mode of Action

Based on its structure, it can be inferred that it might participate in nucleophilic substitution reactions due to the presence of the bromomethyl group . In such reactions, a nucleophile, which could be a molecule in the target cell, would attack the carbon atom bonded to the bromine atom, leading to the formation of a new bond and the release of a bromide ion.

Biochemical Pathways

Given its potential reactivity, it could conceivably interfere with various biochemical pathways by reacting with nucleophilic functional groups present in biological macromolecules .

Result of Action

It’s important to note that any compound containing a bromomethyl group has the potential to react with biological macromolecules, which could lead to various cellular effects depending on the specific molecules and cells involved .

安全和危害

未来方向

属性

IUPAC Name |

4-(bromomethyl)-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-7-2-1-6(5-10)3-8(7)11(12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKRYMGLNZFYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619836 | |

| Record name | 4-(Bromomethyl)-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

223512-70-7 | |

| Record name | 4-(Bromomethyl)-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

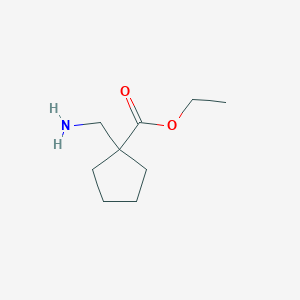

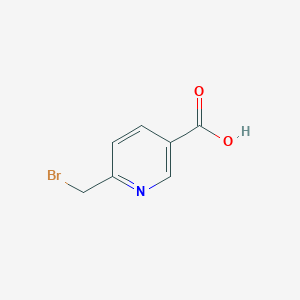

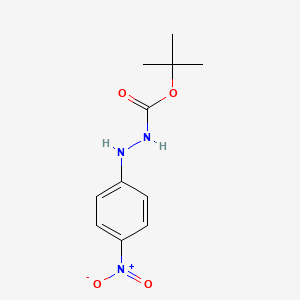

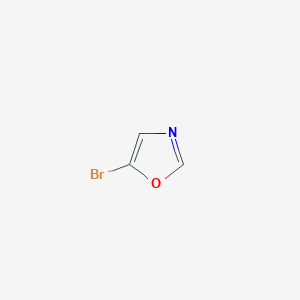

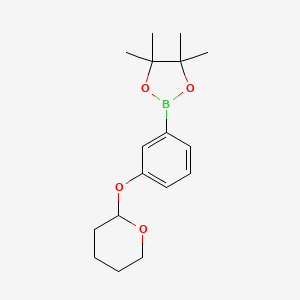

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)